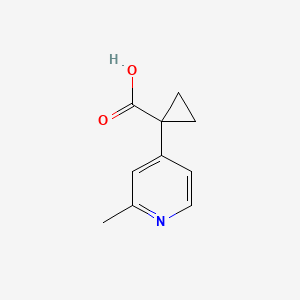
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the cyclopropane ring, making it less rigid.
Cyclopropanecarboxylic acid: Does not contain the pyridine moiety, limiting its potential interactions in biological systems.
4-Methyl-2-pyridinecarboxylic acid: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- CAS Number : 484654-49-1
The presence of the pyridine ring and the cyclopropane moiety contributes to its unique chemical properties, potentially influencing its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its interactions with specific enzymes, suggesting potential roles in modulating enzymatic pathways crucial for disease processes .
- Antioxidant Activity : It may influence oxidative stress responses by interacting with proteins involved in cellular defense mechanisms, such as the Nrf2 pathway, which regulates antioxidant enzyme expression .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids exhibit activity against certain pathogens, indicating a potential application in antimicrobial therapy .
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Interaction
A study focused on the compound's ability to inhibit key enzymes involved in metabolic processes. It was found that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity. This suggests potential therapeutic applications in metabolic disorders.
Case Study 2: Antioxidant Mechanism
In vitro tests demonstrated that this compound activates the Nrf2 signaling pathway, resulting in increased expression of antioxidant genes. This mechanism highlights its potential role in protecting cells from oxidative damage associated with chronic diseases .
Properties
CAS No. |
1060806-15-6 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
InChI Key |
SUTDMQTZKILBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















